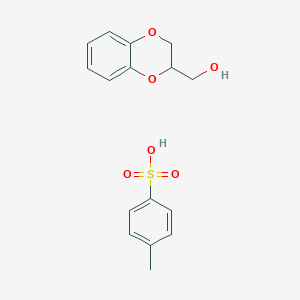
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound consists of a 2,3-dihydro-1,4-benzodioxin ring system attached to a methanol group, and it is further combined with 4-methylbenzenesulfonic acid. The presence of the benzodioxin ring imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-3-ylmethanol typically involves the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring. This intermediate is then subjected to further reactions to introduce the methanol group at the 3-position. The final step involves the sulfonation of the compound with 4-methylbenzenesulfonic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2,3-dihydro-1,4-benzodioxin-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the benzodioxin ring.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications, including the development of drugs for treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The benzodioxin ring can interact with enzymes and receptors, modulating their activity. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The sulfonic acid group enhances the compound’s solubility and stability, making it more effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring but lacking the methanol and sulfonic acid groups.
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol: Similar to the target compound but with different substitution patterns.
4-Methylbenzenesulfonic acid: The sulfonic acid component of the target compound, used in various chemical reactions.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid is unique due to the combination of the benzodioxin ring, methanol group, and sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Eigenschaften
CAS-Nummer |
1094-91-3 |
|---|---|
Molekularformel |
C16H18O6S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10O3.C7H8O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7,10H,5-6H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
UJTGVVRXWBSDAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















